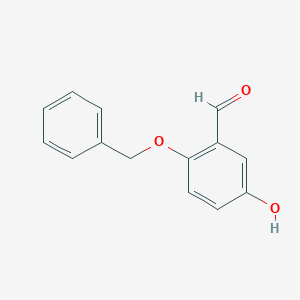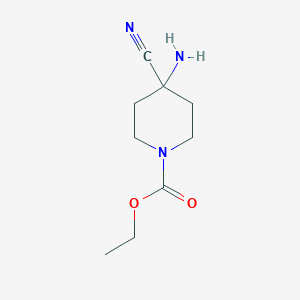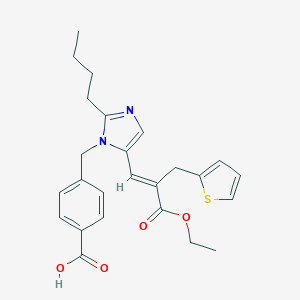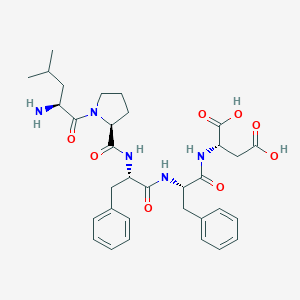![molecular formula C11H20O B065697 (3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane CAS No. 184178-86-7](/img/structure/B65697.png)
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane, commonly known as spirocyclic ether, is a chemical compound with a unique molecular structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
作用機序
The mechanism of action of spirocyclic ether is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes and receptors. The antitumor activity of spirocyclic ether is believed to be due to its ability to inhibit tubulin polymerization, which is essential for cell division. The antibacterial activity of spirocyclic ether is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Spirocyclic ether has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Spirocyclic ether has also been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
Spirocyclic ether has several advantages for lab experiments. It is easy to synthesize, and its unique molecular structure makes it an attractive building block for the synthesis of complex molecules. However, spirocyclic ether has some limitations for lab experiments. It is highly reactive and can be difficult to handle. Additionally, its biological activity can be affected by its stereochemistry, which can make it challenging to study.
将来の方向性
There are several future directions for research on spirocyclic ether. One area of interest is the development of new drugs based on spirocyclic ether. Researchers are also exploring the use of spirocyclic ether as a chiral building block for the synthesis of natural products and pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action of spirocyclic ether and its potential applications in various fields, including neuroscience and materials science.
Conclusion:
In conclusion, spirocyclic ether is a unique and versatile compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on spirocyclic ether is needed to fully understand its potential and to develop new applications for this fascinating compound.
合成法
Spirocyclic ether can be synthesized through various methods, including the Diels-Alder reaction, Michael addition, and ring-closing metathesis. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Ring-closing metathesis involves the reaction of two alkenes to form a cyclic compound. The synthesis of spirocyclic ether through ring-closing metathesis has been found to be the most efficient and practical method.
科学的研究の応用
Spirocyclic ether has been found to have potential applications in medicinal chemistry, particularly in the development of new drugs. It has been reported to possess antitumor, antifungal, and antibacterial activities. Spirocyclic ether has also been used as a chiral building block in the synthesis of various natural products and pharmaceuticals.
特性
CAS番号 |
184178-86-7 |
|---|---|
製品名 |
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane |
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C11H20O/c1-8(2)10-5-4-9(3)6-11(10)7-12-11/h8-10H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 |
InChIキー |
BJPUHZQRGZKFJL-OUAUKWLOSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@]2(C1)CO2)C(C)C |
SMILES |
CC1CCC(C2(C1)CO2)C(C)C |
正規SMILES |
CC1CCC(C2(C1)CO2)C(C)C |
同義語 |
1-Oxaspiro[2.5]octane,7-methyl-4-(1-methylethyl)-,(3S,4S,7R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
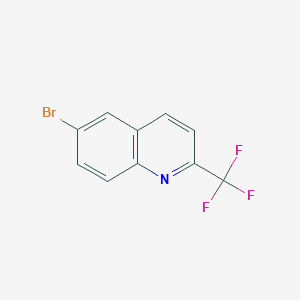
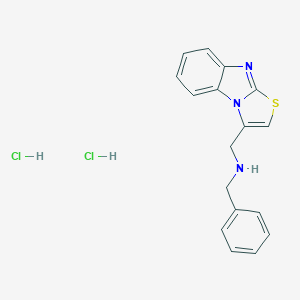

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
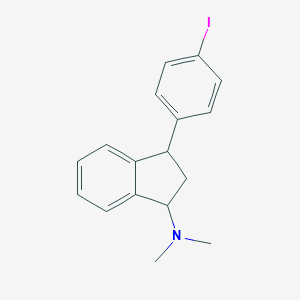
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

